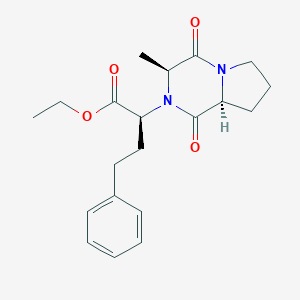![molecular formula C28H34FN3O6S B127901 5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid CAS No. 157566-60-4](/img/structure/B127901.png)
5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid, also known as AZD9291, is a novel third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is used in the treatment of non-small cell lung cancer (NSCLC). It is a highly selective and potent inhibitor of the EGFR T790M mutation, which is the most common resistance mechanism to first-generation EGFR TKIs.
作用机制
5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid is a highly selective and potent inhibitor of the EGFR T790M mutation, which is the most common resistance mechanism to first-generation EGFR TKIs. It works by irreversibly binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting the phosphorylation and activation of downstream signaling pathways that promote tumor growth and survival.
Biochemical and Physiological Effects:
5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid has been shown to have a high degree of selectivity for the EGFR T790M mutation, with minimal inhibition of wild-type EGFR and other kinases. This selectivity results in a lower incidence of side effects compared to first-generation EGFR TKIs. 5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid has also been shown to have favorable pharmacokinetic properties, with high oral bioavailability and a long half-life that allows for once-daily dosing.
实验室实验的优点和局限性
5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid has several advantages for use in laboratory experiments. It is a highly selective and potent inhibitor of the EGFR T790M mutation, which makes it a valuable tool for studying the role of this mutation in cancer biology. Its favorable pharmacokinetic properties also make it a convenient and efficient drug for use in animal studies.
However, there are also some limitations to the use of 5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid in laboratory experiments. Its high selectivity for the EGFR T790M mutation means that it may not be effective in studying other EGFR mutations or signaling pathways that are involved in cancer development and progression. Additionally, its high potency and irreversible binding to the EGFR kinase domain may make it difficult to distinguish between on-target and off-target effects.
未来方向
There are several potential future directions for the development and use of 5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid. One area of research is the identification of biomarkers that can predict response to 5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid and other EGFR TKIs. Another area of research is the combination of 5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid with other targeted therapies or immune checkpoint inhibitors to improve treatment outcomes in NSCLC patients. Additionally, there is ongoing research into the development of next-generation EGFR TKIs that can overcome resistance mechanisms to 5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid and other third-generation inhibitors.
合成方法
The synthesis of 5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid involves a multi-step process that includes the reaction of 4-(2,4-dichloro-5-fluorophenylamino)-6-methoxyquinazoline with 2-chloro-4-nitroaniline, followed by reduction of the nitro group to an amine using palladium on carbon and hydrogen gas. The resulting compound is then reacted with 3-methylbut-3-en-1-ol and triethylamine to form the corresponding carbamate, which is then sulfonated with chlorosulfonic acid to give the sulfonamide intermediate. Finally, the sulfonamide is reacted with 2-fluoro-4-((2-(prop-2-yn-1-yl)imidazol-1-yl)methyl)phenol to yield 5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid.
科学研究应用
5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. In a phase I clinical trial, 5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid demonstrated a high response rate in patients with T790M-positive NSCLC, with a median progression-free survival of 9.6 months. In a subsequent phase II trial, 5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid showed a response rate of 61% in T790M-positive NSCLC patients, with a median progression-free survival of 13.5 months.
属性
CAS 编号 |
157566-60-4 |
|---|---|
产品名称 |
5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid |
分子式 |
C28H34FN3O6S |
分子量 |
559.7 g/mol |
IUPAC 名称 |
5-ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C28H34FN3O6S/c1-5-9-25-30-23(6-2)26(27(33)34)32(25)17-20-13-12-19(16-22(20)29)21-10-7-8-11-24(21)39(36,37)31-28(35)38-15-14-18(3)4/h7-8,10-13,16,18H,5-6,9,14-15,17H2,1-4H3,(H,31,35)(H,33,34) |
InChI 键 |
GYEABWYHBNPBGW-UHFFFAOYSA-N |
SMILES |
CCCC1=NC(=C(N1CC2=C(C=C(C=C2)C3=CC=CC=C3S(=O)(=O)NC(=O)OCCC(C)C)F)C(=O)O)CC |
规范 SMILES |
CCCC1=NC(=C(N1CC2=C(C=C(C=C2)C3=CC=CC=C3S(=O)(=O)NC(=O)OCCC(C)C)F)C(=O)O)CC |
其他 CAS 编号 |
157566-60-4 |
同义词 |
1H-Imidazole-5-carboxylic acid, 4-ethyl-1-((3-fluoro-2'-((((((3-methylbutoxy)carbonyl)amino)sulfonyl))1,1'-biphenyl)-4-yl)methyl)-2-propyl-, (2-benzoylphenyl)methyl ester 4-((5-(2-benozyl)benzyloxycarbonyl-4-ethyl-2-n-propylimidazole-1-yl)methyl)-3-fluoro-2'-isoamyloxycarbonylaminosulfonyl-1,1'-biphenyl EXP 597 EXP-597 EXP597 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




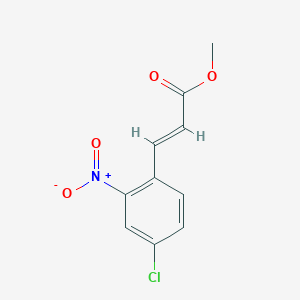
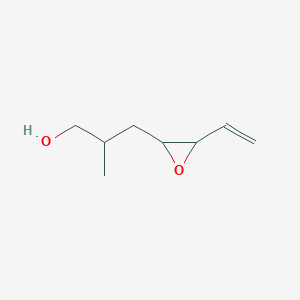


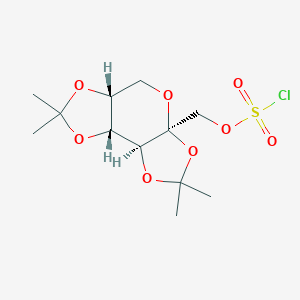
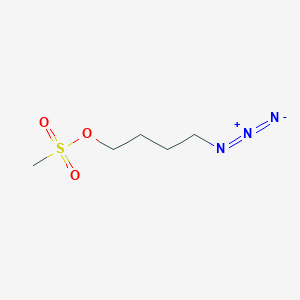
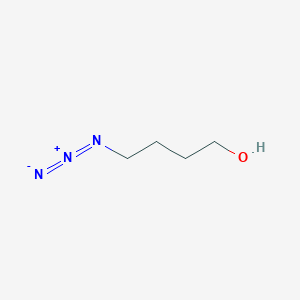
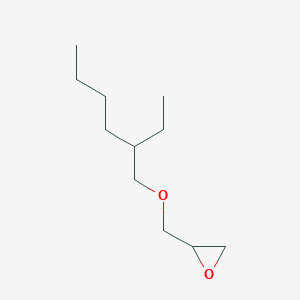
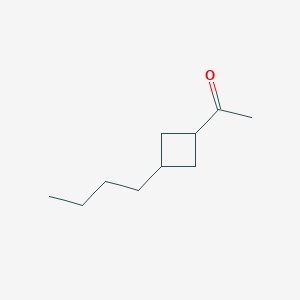

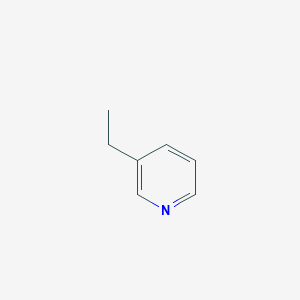
![2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]ethanoic acid hydrochloride](/img/structure/B127847.png)
